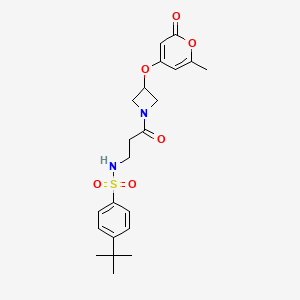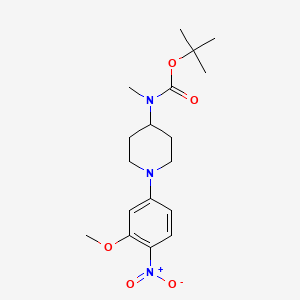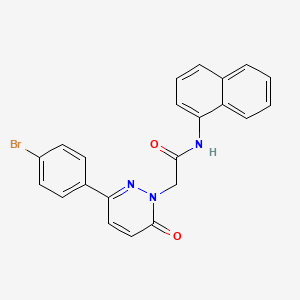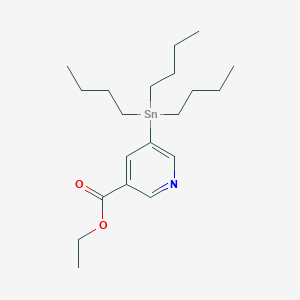![molecular formula C8H7FN2O6S B2388023 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid CAS No. 1094631-19-2](/img/structure/B2388023.png)
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is a chemical compound with the molecular formula C8H7FN2O6S and a molecular weight of 278.22 g/mol It is characterized by the presence of a fluoro group, a nitro group, and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
The synthesis of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid typically involves the reaction of 4-fluoro-3-nitroaniline with chlorosulfonic acid to introduce the sulfamoyl group. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetic acid moiety can undergo hydrolysis in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluoro and nitro groups may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid include:
2-[(4-Fluoro-2-nitrophenyl)sulfamoyl]acetic acid: Differing only in the position of the nitro group, this compound may exhibit different reactivity and binding properties.
2-[(4-Chloro-3-nitrophenyl)sulfamoyl]acetic acid: The chloro group can alter the compound’s chemical properties and interactions.
2-[(4-Fluoro-3-aminophenyl)sulfamoyl]acetic acid:
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.
Propriétés
IUPAC Name |
2-[(4-fluoro-3-nitrophenyl)sulfamoyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZPNUBIVXEULE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)CC(=O)O)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2387950.png)
![(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2387952.png)
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)


![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)



